molecular formula C12H9ClINO2S B14932518 4-chloro-N-(4-iodophenyl)benzenesulfonamide

4-chloro-N-(4-iodophenyl)benzenesulfonamide

Katalognummer: B14932518
Molekulargewicht: 393.63 g/mol
InChI-Schlüssel: NSULXXCIZRGXLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-iodoaniline . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE with different functional groups replacing the iodo group.

Wissenschaftliche Forschungsanwendungen

N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chlorophenyl and iodoaniline groups may also contribute to the compound’s overall biological activity by interacting with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-CHLOROPHENYL)SULFONYL(4-BROMO)ANILINE
  • N-(4-CHLOROPHENYL)SULFONYL(4-FLUORO)ANILINE
  • N-(4-CHLOROPHENYL)SULFONYL(4-METHYL)ANILINE

Uniqueness

N-(4-CHLOROPHENYL)SULFONYL(4-IODO)ANILINE is unique due to the presence of the iodo group, which can undergo specific reactions that other halogenated analogs may not. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H9ClINO2S

Molekulargewicht

393.63 g/mol

IUPAC-Name

4-chloro-N-(4-iodophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9ClINO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H

InChI-Schlüssel

NSULXXCIZRGXLS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.